molecular formula C16H16O3 B3330084 Methyl 2-(3-phenoxyphenyl)propanoate CAS No. 66202-87-7

Methyl 2-(3-phenoxyphenyl)propanoate

Cat. No. B3330084
Key on ui cas rn: 66202-87-7
M. Wt: 256.3 g/mol
InChI Key: FUOQIQZCJJDBGD-UHFFFAOYSA-N
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Patent
US07332516B2

Procedure details

To a suspension of calcium 2-(3-phenoxy-phenyl)-propionate hydrate (5.00 g, 9.57 mmol) in methanol (150 mL) was added conc. H2SO4 (1.1 mL) and the gelatinous solution heated to reflux for 4 hrs. After cooling, the solution was filtered and evaporated to dryness, the residue dissolved in EtOAc, washed with satd. aq. NaHCO3 soln., dried (MgSO4) and evaporated to yield methyl-2-(3-phenoxy-phenyl)-propionate as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 7.34 (2H, m), 7.26 (1H, m), 7.11 (1H, m), 6.99-7.02 (4H, m), 6.87 (1H, m), 3.70 (1H, q, J=7.2 Hz), 3.67 (3H, s), 1.58 (3H, d, J=7.2 Hz)
Name
calcium 2-(3-phenoxy-phenyl)-propionate hydrate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[O:2]([C:9]1[CH:10]=[C:11]([CH:15]([CH3:19])[C:16]([O-:18])=[O:17])[CH:12]=[CH:13][CH:14]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Ca+2].O(C1C=C(C(C)C([O-])=O)C=CC=1)[C:22]1C=CC=CC=1.OS(O)(=O)=O>CO>[CH3:22][O:17][C:16](=[O:18])[CH:15]([C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([O:2][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:10]=1)[CH3:19] |f:0.1.2.3|

Inputs

Step One
Name
calcium 2-(3-phenoxy-phenyl)-propionate hydrate
Quantity
5 g
Type
reactant
Smiles
O.O(C1=CC=CC=C1)C=1C=C(C=CC1)C(C(=O)[O-])C.[Ca+2].O(C1=CC=CC=C1)C=1C=C(C=CC1)C(C(=O)[O-])C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the gelatinous solution heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hrs
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in EtOAc
WASH
Type
WASH
Details
washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
, dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(C(C)C1=CC(=CC=C1)OC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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